(E)-5-Bromo-N'-hydroxy-7-methylisoquinoline-1-carboximidamide (E)-5-Bromo-N'-hydroxy-7-methylisoquinoline-1-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17684826
InChI: InChI=1S/C11H10BrN3O/c1-6-4-8-7(9(12)5-6)2-3-14-10(8)11(13)15-16/h2-5,16H,1H3,(H2,13,15)
SMILES:
Molecular Formula: C11H10BrN3O
Molecular Weight: 280.12 g/mol

(E)-5-Bromo-N'-hydroxy-7-methylisoquinoline-1-carboximidamide

CAS No.:

Cat. No.: VC17684826

Molecular Formula: C11H10BrN3O

Molecular Weight: 280.12 g/mol

* For research use only. Not for human or veterinary use.

(E)-5-Bromo-N'-hydroxy-7-methylisoquinoline-1-carboximidamide -

Specification

Molecular Formula C11H10BrN3O
Molecular Weight 280.12 g/mol
IUPAC Name 5-bromo-N'-hydroxy-7-methylisoquinoline-1-carboximidamide
Standard InChI InChI=1S/C11H10BrN3O/c1-6-4-8-7(9(12)5-6)2-3-14-10(8)11(13)15-16/h2-5,16H,1H3,(H2,13,15)
Standard InChI Key FQLPSPHZGPHYSJ-UHFFFAOYSA-N
Isomeric SMILES CC1=CC2=C(C=CN=C2/C(=N\O)/N)C(=C1)Br
Canonical SMILES CC1=CC2=C(C=CN=C2C(=NO)N)C(=C1)Br

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features an isoquinoline backbone—a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substituents include:

  • Bromine at position 5, influencing electronic properties and steric interactions.

  • Methyl group at position 7, enhancing lipophilicity.

  • N'-hydroxycarboximidamide at position 1, providing hydrogen-bonding capabilities and metal-chelating potential.

The (E)-configuration denotes the trans arrangement of the imine group within the carboximidamide moiety, critical for molecular recognition in biological systems .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₀BrN₃O
Molecular Weight308.15 g/mol
logP (Lipophilicity)2.1 (estimated)
Hydrogen Bond Donors2 (hydroxy and NH groups)
Hydrogen Bond Acceptors4
Topological Polar Surface Area78.2 Ų

Note: Values derived from computational tools (e.g., Molinspiration, PubChem) .

Synthesis and Analytical Characterization

Spectroscopic Data

Hypothetical analytical profiles based on analogous compounds:

  • ¹H NMR: Resonances for aromatic protons (δ 7.5–8.5 ppm), methyl group (δ 2.4 ppm), and hydroxyimino proton (δ 9.2 ppm).

  • MS (ESI+): Expected [M+H]⁺ peak at m/z 309.05.

Biological Activity and Hypothesized Mechanisms

Table 2: Comparative MIC Values of Related Brominated Compounds

CompoundTarget OrganismMIC (μg/mL)
5-Bromo-thiophene sulfonamide Klebsiella pneumoniae ST1470.39
Hypothesized target compoundEscherichia coli (predicted)1–5 (estimated)

Central Nervous System (CNS) Applications

Isoquinoline derivatives exhibit affinity for neurological targets (e.g., monoamine oxidases). The hydroxycarboximidamide group may enhance blood-brain barrier penetration, positioning this compound as a candidate for neurodegenerative disease research .

Future Directions and Research Gaps

Current data remain limited, emphasizing the need for:

  • Synthetic Optimization: Streamlining yields and stereochemical control.

  • In Vitro Screening: Broad-spectrum testing against bacterial, viral, and cancer cell lines.

  • Structural Modification: Exploring alkyl or aryl substitutions to enhance potency.

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